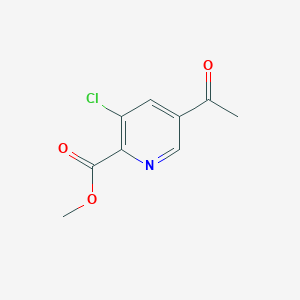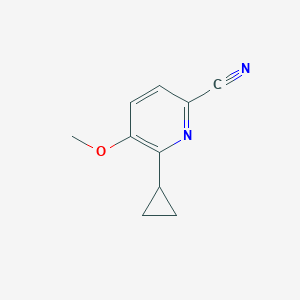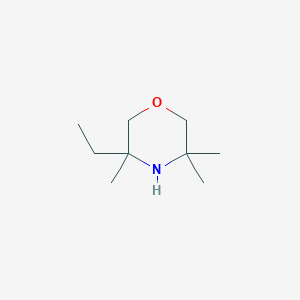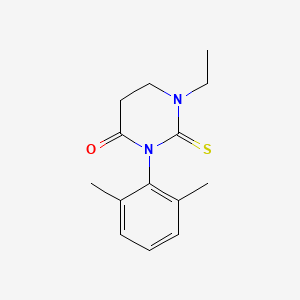
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that features a tetrahydropyrimidinone core with a thioxo group and a 2,6-dimethylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of 2,6-dimethylphenyl isocyanide with ethyl acetoacetate in the presence of a base, followed by cyclization and thionation steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions for several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone
Reduction: Reduction of the thioxo group to a thiol
Substitution: Electrophilic aromatic substitution on the phenyl ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Thiol derivatives
Substitution: Halogenated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl substituent may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,6-Dimethylphenyl)-1-ethyl-2-oxotetrahydropyrimidin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group
3-(2,6-Dimethylphenyl)-1-methyl-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group
Uniqueness
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to the presence of both the thioxo group and the 2,6-dimethylphenyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
196794-62-4 |
|---|---|
Molekularformel |
C14H18N2OS |
Molekulargewicht |
262.37 g/mol |
IUPAC-Name |
3-(2,6-dimethylphenyl)-1-ethyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H18N2OS/c1-4-15-9-8-12(17)16(14(15)18)13-10(2)6-5-7-11(13)3/h5-7H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
DJKJOWGWLIGXLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(=O)N(C1=S)C2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
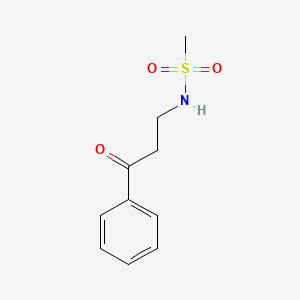
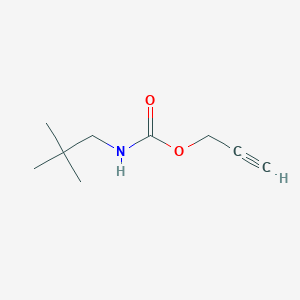

![4-[3-(3-Ethenylpiperidin-4-yl)propyl]-6-methoxyquinoline](/img/structure/B8635513.png)
![1-[2-Methoxy-5-(naphthalene-1-sulfonyl)-phenyl]-piperazine](/img/structure/B8635516.png)


![5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8635541.png)
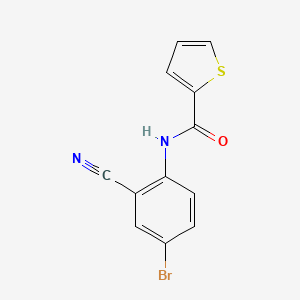
![2-Cyclopropyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B8635566.png)

